molecular formula C25H22ClNO5 B12309715 3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B12309715
M. Wt: 451.9 g/mol
InChI Key: ALAUFRUJCUALQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-2-methoxy-4-chloro-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxy group at the 2-position, and a chloro group at the 4-position on the phenyl ring. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure consistency and high yield .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-methoxy-4-chloro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-2-methoxy-4-chloro-L-phenylalanine is unique due to the specific positioning of the methoxy and chloro groups, which can influence its reactivity and interactions in peptide synthesis. This unique structure allows for specific applications in medicinal chemistry and biological studies .

Properties

Molecular Formula

C25H22ClNO5

Molecular Weight

451.9 g/mol

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22ClNO5/c1-31-23-13-16(26)11-10-15(23)12-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14H2,1H3,(H,27,30)(H,28,29)

InChI Key

ALAUFRUJCUALQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.